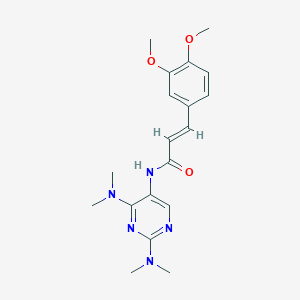

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-23(2)18-14(12-20-19(22-18)24(3)4)21-17(25)10-8-13-7-9-15(26-5)16(11-13)27-6/h7-12H,1-6H3,(H,21,25)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPBVYXOYUCXOU-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The phenyl ring is then functionalized with methoxy groups. The final step involves the formation of the acrylamide linkage through a condensation reaction between the pyrimidine derivative and the phenylacrylic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and aiding in the development of new drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups and the acrylamide linkage play crucial roles in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The target compound’s bis(dimethylamino) groups on the pyrimidine ring distinguish it from simpler methoxyphenyl derivatives and more complex furopyrimidine-based analogs . These substituents increase basicity and may enhance interactions with negatively charged biological targets (e.g., kinase ATP-binding pockets).

Acrylamide-Linked Aromatic Moieties

The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and stability compared to hydroxylated analogs (e.g., 10c ), which may exhibit higher solubility but lower stability.

Biological Activity

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Common Name : this compound

- CAS Number : 1798415-70-9

- Molecular Formula : C19H25N5O3

- Molecular Weight : 371.4 g/mol

The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Its structure allows it to interact with various enzymes and receptors, leading to modulation of signaling pathways critical for cancer cell growth.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

- Inhibition of CDK2 and CDK9 : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to reduced proliferation in neuroblastoma (NB) cell lines .

- Synergistic Effects with Chemotherapeutics : When used in combination with standard chemotherapeutic agents like cisplatin and doxorubicin, this compound enhances the cytotoxic effects, suggesting its potential as an adjuvant therapy .

Toxicity Profile

While the compound shows promising anticancer effects, it also presents a toxicity profile that includes:

- Hematological Toxicities : Adverse effects such as thrombocytopenia and neutropenia have been reported at higher doses .

- Gastrointestinal Disturbances : Patients have experienced nausea and diarrhea during treatment regimens involving this compound .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Phase I Trials : Initial trials demonstrated a maximum tolerated dose of 45 mg/m² with a progression-free survival rate of 52.4% at two years for patients treated with this compound .

- Combination Therapy Studies : In studies combining this compound with traditional therapies, patients exhibited improved outcomes compared to those receiving chemotherapy alone. Notably, the combination therapy resulted in a one-year progression-free survival rate of 34% .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Significant inhibition of CDK2/CDK9; effective against neuroblastoma cell lines |

| Combination Therapy | Enhanced efficacy with cisplatin/doxorubicin; improved survival rates |

| Toxicity | Notable hematological toxicities; gastrointestinal side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.